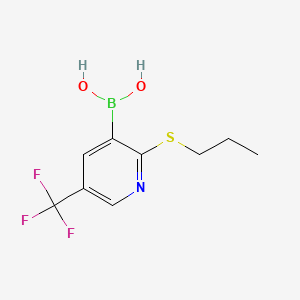

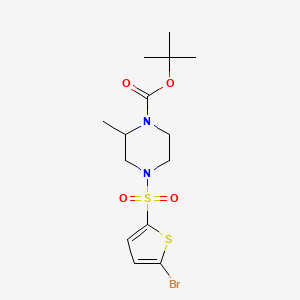

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

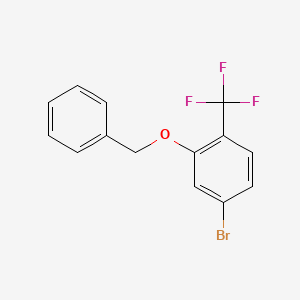

The compound “3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a chemical substance with the formula C20H22BNO7 . It is also known as Carbonic acid, 4-nitrophenyl [4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl ester .

Molecular Structure Analysis

The molecular structure of this compound includes a nitrophenyl group, a tetramethyl dioxaborolane group, and a benzoic acid group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

This compound has a molecular weight of 399.2 and a predicted density of 1.25±0.1 g/cm3 . The predicted boiling point is 542.8±50.0 °C .科学的研究の応用

Synthesis and Structural Analysis

Research studies have utilized compounds similar to 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid in the synthesis and structural analysis of boric acid ester intermediates with benzene rings. These compounds have been obtained through substitution reactions and their structures confirmed through spectroscopy techniques such as FTIR, NMR, and mass spectrometry. X-ray diffraction methods have provided insights into their crystallographic and conformational analyses. These compounds' molecular structures have been further calculated and validated using density functional theory (DFT), illustrating a consistency with the crystal structures determined by single-crystal X-ray diffraction. Additionally, studies on molecular electrostatic potential and frontier molecular orbitals of these compounds have shed light on some of their physicochemical properties (Huang et al., 2021) (Huang et al., 2021).

Hazardous Vapor Detection

Compounds related to this compound have been studied for their potential in detecting hazardous vapors such as hydrogen peroxide. These compounds, specifically boron ester or acid, exhibit reliable reactive activity suitable for detecting hydrogen peroxide, a signature compound of peroxide-based explosives. Introducing specific functional groups to these compounds can enhance their sensing performance, significantly reducing the response time and lowering the detection limit for hydrogen peroxide vapor. Such advancements underline the potential of these compounds in developing sensitive and efficient detection systems for hazardous substances (Fu et al., 2016).

Safety and Hazards

作用機序

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in the target molecules .

Mode of Action

The compound is likely to interact with its targets through the boronic acid moiety. Boronic acids can form reversible covalent bonds with proteins, particularly with serine or threonine residues, which could lead to the inhibition or modulation of the protein’s function . The nitro group in the compound could potentially undergo reduction to form an amine, which could further interact with biological targets .

Biochemical Pathways

Given the reactivity of boronic acids, it is plausible that the compound could interfere with various biochemical pathways, particularly those involving proteins with serine or threonine residues .

Pharmacokinetics

They are known to undergo metabolism, often through conjugation reactions, and are typically excreted in the urine .

Result of Action

Based on the known reactivity of boronic acids, it is plausible that the compound could modulate the function of target proteins, potentially leading to changes in cellular signaling and function .

Action Environment

Environmental factors such as pH and temperature can influence the stability and reactivity of boronic acids and their esters . For instance, boronic acids are more stable and less reactive in acidic conditions, while they can undergo hydrolysis in alkaline conditions . Therefore, the action, efficacy, and stability of the compound could be influenced by the pH and temperature of its environment.

特性

IUPAC Name |

3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO6/c1-12(2)13(3,4)21-14(20-12)9-6-5-8(11(16)17)7-10(9)15(18)19/h5-7H,1-4H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZUOPKSOXRIRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675305 |

Source

|

| Record name | 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1218791-11-7 |

Source

|

| Record name | 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B595637.png)

![1-(Benzo[d][1,3]dioxol-5-yl)azetidine](/img/structure/B595638.png)

![3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B595653.png)

![6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B595654.png)